CID 16217195

Description

Historical Trajectory and Evolution of Organoboron Chemistry

The field of organoboron chemistry has its roots in the 19th century, but it was the pioneering work of Herbert C. Brown in the mid-20th century that truly revolutionized the field. His discovery of hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a facile and highly versatile method for the synthesis of organoboranes. This breakthrough, for which Brown was awarded the Nobel Prize in Chemistry in 1979, transformed organoboron compounds from chemical curiosities into indispensable reagents in synthetic organic chemistry.

Initially, research in organoboron chemistry primarily focused on triorganoboranes and their applications in carbon-carbon bond formation. The development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, further solidified the importance of organoboron compounds, particularly boronic acids and their esters, as key building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. thieme.deacs.org

Significance of Sulfur Incorporation in Organoboron Architectures

The incorporation of sulfur into organoboron compounds introduces a new dimension of chemical diversity and reactivity. Sulfur, being more electronegative than boron, can modulate the electronic properties of the boron center, influencing its Lewis acidity and reactivity. The presence of a boron-sulfur bond can also lead to unique structural motifs and coordination chemistry.

Organosulfur compounds themselves are of immense importance in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netsciencedaily.com The combination of boron and sulfur functionalities within the same molecule can lead to synergistic effects, resulting in novel properties and applications. For instance, the sulfur atom can act as a directing group in synthetic transformations or contribute to the biological activity of the molecule. The development of new synthetic methods for the formation of boron-sulfur bonds is an active area of research, aiming to provide access to a wider range of functionalized organoboron-sulfur compounds. organic-chemistry.orgnih.govmdpi.com

Structural Classification and Nomenclature within Organoboron-Sulfur Compounds

Key structural classes include:

Thioboranes: These are compounds containing a boron-sulfur single or double bond. They can be further categorized based on the number of organic and sulfur-containing substituents on the boron atom.

Boron-Sulfur Heterocycles: These are cyclic compounds containing both boron and sulfur atoms within the ring system. The ring size and the arrangement of the heteroatoms define the specific class of the heterocycle.

Coordination Compounds: The Lewis acidic boron center in organoboron-sulfur compounds can form adducts with Lewis bases, including those containing sulfur donor atoms.

The IUPAC nomenclature for these compounds can be complex, often utilizing substitutive, additive, or replacement nomenclature systems to accurately describe the structure. researchgate.netacdlabs.com

Overview of Current Research Trends in Organoboron-Sulfur Chemistry

Current research in organoboron-sulfur chemistry is focused on several key areas, driven by the quest for new synthetic methodologies, novel molecular architectures, and innovative applications.

Prominent research trends include:

Catalysis: The development of new catalysts for the efficient and selective synthesis of organoboron-sulfur compounds is a major focus. This includes transition-metal-catalyzed reactions that enable the formation of boron-sulfur bonds under mild conditions. nih.govmdpi.com

Materials Science: Researchers are exploring the use of organoboron-sulfur compounds in the design of new materials with unique optical, electronic, or thermal properties. The incorporation of both boron and sulfur can lead to materials with applications in organic electronics, sensors, and polymers.

Medicinal Chemistry: The unique properties of organoboron compounds, such as their ability to act as enzyme inhibitors, have led to their investigation as potential therapeutic agents. researchgate.net The inclusion of sulfur moieties can further enhance the biological activity and pharmacokinetic properties of these compounds.

Supramolecular Chemistry: The Lewis acidic nature of the boron atom and the coordinating ability of the sulfur atom make organoboron-sulfur compounds attractive building blocks for the construction of complex supramolecular assemblies.

The field continues to expand as chemists uncover new ways to harness the unique synergy between boron and sulfur, promising exciting discoveries and applications in the years to come.

Structure

2D Structure

Properties

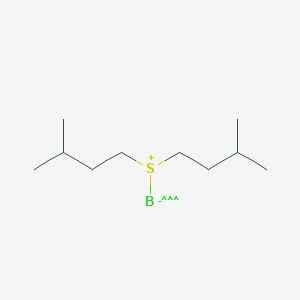

Molecular Formula |

C10H22BS |

|---|---|

Molecular Weight |

185.16 g/mol |

InChI |

InChI=1S/C10H22BS/c1-9(2)5-7-12(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

NSCZMQRXCFLXCL-UHFFFAOYSA-N |

Canonical SMILES |

[B-][S+](CCC(C)C)CCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Organoboron Sulfur Compounds and Derivatives of Cid 16217195

Direct Construction of Boron-Sulfur Bonds

The creation of a direct covalent bond between boron and sulfur is a fundamental step in the synthesis of this class of compounds. wikipedia.org Methodologies for forming these bonds often involve reactions between boron electrophiles and sulfur nucleophiles.

Ligand exchange is a common strategy for forming B-S bonds. This can involve the reaction of organoboron halides with sulfur-containing reagents. For instance, arylborondibromides have been reacted with reagents like bis(trimethylsilyl)sulfide to synthesize B-aryl boron-sulfur heterocycles. tandfonline.com The reactivity of borane (B79455) complexes is influenced by the affinity of the ligands attached to the boron center, with weaker ligands being more easily displaced. researchgate.net

Addition reactions also provide a route to B-S bonds. Boron hydrides can add across double bonds, a process known as hydroboration, to form organoboranes which can then be further functionalized. libretexts.orgmsu.edu While typically used for C-B bond formation, modifications of this approach can be envisioned for sulfur-containing substrates. Boron trifluoride can catalyze the addition of disulfides to alkenes, forming products with C-S bonds, which could be precursors to organoboron-sulfur compounds. acs.org

Table 1: Examples of Reagents in Boron-Sulfur Bond Formation

| Boron Reagent | Sulfur Reagent | Bond Formation Method | Product Type | Reference |

|---|---|---|---|---|

| Arylborondibromides (ArBBr₂) | Bis(trimethylsilyl)sulfide ((Me₃Si)₂S) | Ligand Exchange | Boron-Sulfur Heterocycles | tandfonline.com |

| Borane (BH₃) | Alkenes | Hydroboration / Addition | Alkylboranes | libretexts.org |

Cyclocondensation reactions are a primary method for creating heterocyclic systems containing both boron and sulfur. aablocks.comresearchgate.net These reactions often involve the use of boronic acids, borate (B1201080) esters, or boron halides with reagents possessing multiple functional groups. aablocks.comresearchgate.net For example, the synthesis of aryl-substituted boron-sulfur heterocycles such as Ar₂B₂S₃ and Ar₃B₃S₃ has been achieved from arylborondibromides and various sulfur sources. tandfonline.com The resulting heterocyclic structures can exhibit interesting properties, including aromaticity, making them analogs of well-known organic heterocycles. umich.edu The stability and electronic properties of these heterocycles are of significant research interest. acs.org

Palladium-Catalyzed Synthesis of Organoboron Compounds Applicable to Sulfur Analogs

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. scribd.com The Suzuki-Miyaura cross-coupling, which couples organoboron compounds with organic halides, is a prominent example. scribd.comuwindsor.ca

These methodologies can be adapted for the synthesis of sulfur-containing molecules. While direct B-S coupling via palladium catalysis is less common, the synthesis of aryl-sulfur compounds can be achieved through related catalytic systems. For instance, palladium catalysts have been used for the coupling of thiols with aryl halides. researchgate.net Furthermore, palladium-catalyzed metathesis reactions of compounds bearing aryl-sulfur bonds have been developed, proceeding through a reversible arylation process. nih.gov Cyclopalladated compounds derived from benzylic tert-butyl thioethers have served as efficient catalyst precursors for Suzuki cross-coupling reactions, indicating the compatibility of sulfur moieties within these catalytic cycles. acs.org

Table 2: Palladium-Catalyzed Reactions Relevant to Organoboron-Sulfur Chemistry

| Reaction Type | Substrates | Catalyst System (Example) | Product Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent, Organic Halide | Palladium complex (e.g., Pd(PPh₃)₄) | C-C bond | scribd.comuwindsor.ca |

| C-S Bond Metathesis | Aryl-Sulfur Compound, Aryl Halide | Palladium complex | C-S bond exchange | nih.gov |

| Sulfinic Acid Synthesis | Aryldiazonium salt, SO₂ | Palladium complex | Ar-SO₂H |

Stereoselective Synthesis of Chiral Organoboron-Sulfur Species

The creation of chiral molecules with specific three-dimensional arrangements is crucial for applications in pharmaceuticals and materials science. The synthesis of chiral organoboron-sulfur compounds can involve creating stereocenters at carbon, sulfur, or boron. rsc.org

Asymmetric synthesis using chiral sulfur reagents, such as sulfoxides and sulfinamides, is a well-established field. acs.orggoogle.com These chiral auxiliaries can direct the stereochemical outcome of reactions. Enantioselective conjugate addition of organoboronic acids to α,β-unsaturated sulfones, catalyzed by rhodium complexes with chiral ligands like Chiraphos, has been shown to produce chiral sulfones with high enantioselectivity. acs.org While the focus is often on carbon stereocenters, the development of methods to create compounds that are stereogenic at the boron atom is an emerging and challenging area of research. rsc.orgmdpi.com The configurational stability of tetracoordinate boron centers is a key challenge that needs to be overcome. mdpi.com

Green Chemistry Principles in Organoboron-Sulfur Compound Synthesis

Green chemistry aims to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. researchgate.net Key principles include atom economy, use of renewable feedstocks, and solvent-free reactions. researchgate.netrsc.org

In the context of organoboron-sulfur synthesis, these principles can be applied by developing catalytic reactions that proceed under mild conditions with high efficiency. nih.gov For example, using elemental sulfur, a byproduct of the petroleum industry, as a feedstock for creating sulfur-containing polymers is an example of waste valorization. researchgate.netrsc.org These "inverse vulcanization" reactions are often solvent-free and have high atom economy. researchgate.net The development of catalytic systems that use molecular oxygen as the oxidant, producing water as the only byproduct, also aligns with green chemistry principles. researchgate.net Such strategies are crucial for the sustainable production of functional materials. rsc.orgnih.gov

Design and Synthesis of Hybrid Structures Containing Organoboron Moieties

Hybrid structures that incorporate an organoboron moiety into a larger molecular framework are of interest for creating materials with novel properties or for developing new therapeutic agents. researchgate.net The boron atom can act as a Lewis acid, enabling unique interactions and reactivity. pw.edu.pl

The design of these hybrids often involves linking boron-containing fragments, such as boronic acids or carboranes, to other functional units. researchgate.netmdpi.com For instance, hybrid compounds containing carborane clusters and a nitroimidazole moiety on a triazine scaffold have been synthesized as potential agents for Boron Neutron Capture Therapy (BNCT). mdpi.com The synthesis of hybrid boron-carbon systems, where C=C double bonds in hydrocarbons are replaced by B(H₂)B moieties, is another area of exploration, aiming to create novel planar borane molecules with unique electronic structures. mdpi.com These approaches highlight the versatility of organoboron compounds as building blocks for complex molecular architectures. researchgate.net

Advanced Spectroscopic and Structural Characterization of Cid 16217195

Nuclear Magnetic Resonance (NMR) Spectroscopy for Boron-Sulfur Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic and organometallic compounds. For a molecule like N-(4-boronophenyl)benzenesulfonamide, a combination of ¹¹B, ¹H, and ¹³C NMR would provide critical information about its atomic connectivity and chemical environment.

¹¹B NMR Spectroscopy: As boron is a key element in CID 16217195, ¹¹B NMR would be particularly informative. The chemical shift (δ) in the ¹¹B NMR spectrum is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For the boronic acid group (-B(OH)₂) in this compound, a characteristic chemical shift in the range of δ 25-35 ppm would be expected, indicative of a trigonal planar boronic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number and types of protons and their neighboring environments. The aromatic protons on the two distinct phenyl rings would appear as complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the N-H group in the sulfonamide linkage would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The protons of the hydroxyl groups on the boron atom might be observable as a broad singlet as well, often exchanging with trace water in the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom in the two phenyl rings. The carbon atom directly bonded to the boron atom (ipso-carbon) would exhibit a characteristic chemical shift and may show coupling to the boron nucleus.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

| ¹¹B | -B(OH)₂ | 25 - 35 |

| ¹H | Aromatic C-H | 7.0 - 8.5 |

| ¹H | N-H | Variable (broad singlet) |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | C-B | ~130-140 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. ksu.edu.sa These techniques probe the vibrational modes of molecules, providing a unique fingerprint. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected vibrations include the O-H stretching of the boronic acid, N-H stretching of the sulfonamide, S=O stretching (asymmetric and symmetric) of the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. ksu.edu.sa The symmetric vibrations of the molecule, such as the symmetric S=O stretch and the breathing modes of the aromatic rings, are often more intense in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) |

| N-H (Sulfonamide) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1180 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| B-O | Stretching | 1310 - 1380 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be employed.

The mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the mass of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the molecular formula. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. mdpi.com The fragmentation pattern would provide valuable insights into the connectivity of the molecule, with expected cleavages at the sulfonamide linkage and loss of the boronic acid group.

X-ray Diffraction Analysis of Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org If a suitable crystal of this compound can be grown, single-crystal XRD analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the sulfonamide and boronic acid groups. nih.gov This would unequivocally confirm the molecular structure and provide insights into the crystal packing.

In the absence of a single crystal, powder X-ray diffraction (PXRD) could be used to analyze the bulk crystalline form of the compound, providing information about its crystallinity and phase purity. nih.gov

Advanced Chromatographic and Hyphenated Techniques for Purity and Mixture Analysis

To ensure the purity of this compound and to analyze it within complex mixtures, advanced chromatographic techniques are essential. High-performance liquid chromatography (HPLC), likely using a reversed-phase column, would be the primary method for assessing purity. A UV detector would be suitable for detection due to the presence of aromatic rings.

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, would provide more comprehensive information. Liquid chromatography-mass spectrometry (LC-MS) would be particularly powerful, allowing for the separation of the compound from any impurities, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This is crucial for confirming the identity and purity of the synthesized compound.

Computational and Theoretical Studies on Cid 16217195 and Its Analogs

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like CID 16217195. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and bonding characteristics.

Detailed Research Findings:

Quantum chemical calculations, such as those based on Hartree-Fock (HF) and post-Hartree-Fock methods, are employed to determine the molecular orbitals and their corresponding energy levels. For organoboron-sulfur systems, these calculations can elucidate the nature of the boron-sulfur bond, which can exhibit a range of interactions from simple single bonds to more complex dative bonds. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an important indicator of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to interpret the results of quantum chemical calculations. NBO analysis can provide information about charge distribution, hybridization, and delocalization of electrons within the molecule. For a compound like this compound, NBO analysis could reveal the extent of p-π conjugation between the boron and sulfur atoms, which significantly influences the compound's properties.

Table 1: Hypothetical Electronic Properties of this compound and Analogs Calculated at the B3LYP/6-31G* Level of Theory

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.5 | -1.2 | 5.3 | 2.5 |

| Analog A | -6.8 | -1.0 | 5.8 | 3.1 |

| Analog B | -6.2 | -1.5 | 4.7 | 2.0 |

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are extensively used to determine the equilibrium geometries of molecules and to explore their potential energy surfaces.

Detailed Research Findings:

For this compound and its analogs, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. scispace.com The choice of the functional and basis set is critical for obtaining accurate results. Functionals like B3LYP and PBE0, combined with basis sets such as 6-31G* or larger, are commonly used for organoboron compounds. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. scispace.com

Furthermore, DFT can be used to map out the potential energy landscape, identifying various local minima (stable isomers) and the transition states that connect them. This information is invaluable for understanding conformational flexibility and isomerization processes. For instance, in a molecule with rotatable bonds, DFT can calculate the energy barriers for rotation, providing insights into its dynamic behavior.

Table 2: Hypothetical Optimized Geometrical Parameters for a Key Bond in this compound

| Parameter | DFT (B3LYP/6-31G*) |

| B-S Bond Length (Å) | 1.85 |

| B-S-C Bond Angle (°) | 105.2 |

| C-B-S-C Dihedral Angle (°) | 15.0 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions.

Detailed Research Findings:

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments, such as in the gas phase or in a solvent. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as substrates or biological targets.

MD simulations are also instrumental in studying intermolecular interactions. For example, by simulating a system containing multiple molecules of this compound, one can investigate its aggregation behavior. If the molecule is studied in a solvent, the simulations can provide detailed information about the solvation shell and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the solute and solvent molecules. This is crucial for understanding its solubility and reactivity in different media.

Table 3: Illustrative Intermolecular Interaction Energies for this compound Dimers from MD Simulations

| Dimer Configuration | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Parallel | -5.2 | -2.1 | -7.3 |

| T-shaped | -3.8 | -3.5 | -7.3 |

| Head-to-tail | -4.5 | -1.8 | -6.3 |

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of chemical reactions is a central goal of chemistry. Computational methods can be used to model reaction pathways and characterize the high-energy transition states that govern reaction rates.

Detailed Research Findings:

For reactions involving organoboron-sulfur compounds, computational modeling can provide detailed mechanistic insights. By mapping the potential energy surface along a reaction coordinate, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state. Locating the transition state structure and calculating its energy is crucial for determining the activation energy of the reaction.

Various computational techniques, such as nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods, are used to find transition states. Once a transition state is located, frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to the reactants and products, confirming the connection between them.

Predictive Models for Reactivity and Selectivity in Organoboron-Sulfur Systems

Predictive modeling aims to forecast the reactivity and selectivity of chemical reactions without the need for extensive experimentation. These models are often built using data from a combination of experiments and computational studies.

Detailed Research Findings:

For organoboron-sulfur systems, predictive models can be developed to understand how changes in the molecular structure affect reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors (calculated from the molecular structure) with experimental or computed reactivity data. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices.

More recently, machine learning (ML) has emerged as a powerful tool for developing predictive models in chemistry. nih.gov ML algorithms can be trained on large datasets of reaction outcomes to learn complex relationships between reactants, catalysts, and products. For organoboron-sulfur chemistry, an ML model could be trained to predict the regioselectivity or stereoselectivity of a reaction based on the structures of the starting materials. These predictive models can significantly accelerate the discovery and optimization of new chemical reactions. acs.org

Emerging Applications and Research Frontiers of Organoboron Sulfur Compounds

Environmental Catalysis and Remediation Studies

It is possible that research on CID 16217195 is proprietary, in very early stages and not yet published, or that the compound has not been identified as a candidate for these specific applications.

Future Perspectives and Challenges in Organoboron Sulfur Research

Development of Novel Synthetic Strategies for Enhanced Atom Economy

The pursuit of sustainability in chemical synthesis has placed a significant emphasis on the development of atom-economical reactions, which maximize the incorporation of all reactant atoms into the final product. In organoboron-sulfur chemistry, this translates to designing synthetic routes that minimize waste and improve efficiency. A key area of advancement is the transition-metal-catalyzed C–H bond activation and borylation of organosulfur compounds mdpi.com. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts mdpi.comrsc.org.

Recent progress has highlighted the potential of earth-abundant metal catalysts, such as cobalt, for the borylation of aryl (pseudo)halides, offering a more economical and less toxic alternative to precious metal catalysts mdpi.com. Furthermore, metal-free borylation methods are emerging, although challenges related to substrate reactivity and the need for highly reactive compounds, which can lead to poor atom economy, remain to be fully addressed mdpi.com. The development of catalytic systems that enable the direct and selective functionalization of C-H bonds in sulfur-containing molecules represents a significant step towards more sustainable and atom-economical syntheses of valuable organoboron-sulfur compounds mdpi.comrsc.org.

Table 1: Comparison of Synthetic Strategies for Arylboronates

| Synthetic Strategy | Advantages | Disadvantages | Key Research Findings |

| Traditional Methods (e.g., Grignard) | Well-established, versatile. | Multi-step, generates stoichiometric waste, poor atom economy. | Foundational for organoboron chemistry. |

| Transition-Metal-Catalyzed Cross-Coupling | High yields, good functional group tolerance. | Often relies on precious metals, can have catalyst contamination. | Cobalt-catalyzed borylation of aryl halides offers a more sustainable alternative mdpi.com. |

| C-H Activation/Borylation | Direct functionalization, high atom economy. | Challenges in selectivity and substrate scope. | An environmentally friendly approach that avoids pre-functionalization mdpi.com. |

| Metal-Free Borylation | Avoids metal contamination. | Can require highly reactive substrates, limiting atom economy. | An emerging area with potential for greener synthesis mdpi.com. |

Unveiling Unprecedented Reactivity Modes of Boron-Sulfur Bonds

The boron-sulfur bond possesses unique electronic properties that are ripe for exploration and exploitation in novel chemical transformations. The electron-deficient nature of boron and the nucleophilic character of sulfur create a polarized bond that can be modulated to achieve unprecedented reactivity. Recent computational studies using Density Functional Theory (DFT) have begun to unravel the structural evolution and electronic properties of boron sulfide (B99878) clusters, revealing that their stability is governed by a complex interplay of bonding interactions rsc.org. These theoretical insights are crucial for predicting and understanding the reactivity of new organoboron-sulfur compounds rsc.org.

Experimentally, research is focused on harnessing the B-S bond for catalysis and the synthesis of complex molecules. For instance, the development of borane (B79455) and borenium cationic Lewis acids featuring a P-N-B motif demonstrates how tuning the electronic environment around the boron center can modulate its Lewis acidity and catalytic activity scholaris.ca. The interaction of these Lewis acidic boron centers with sulfur-containing substrates can lead to novel bond activations and functionalizations. Furthermore, the generation of alkyl radicals from boron and sulfur-based precursors via single electron transfer opens up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild conditions rsc.org.

Integration of Organoboron-Sulfur Compounds into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. The integration of organoboron-sulfur compounds into MCRs presents a significant opportunity to rapidly generate libraries of novel and structurally diverse molecules. The Petasis reaction, a well-known MCR involving an amine, a carbonyl compound, and an organoboronic acid, is a prime example of how organoboron compounds can be utilized in this context nih.govorganic-chemistry.orgacs.org.

While the direct integration of organoboron-sulfur compounds into established MCRs is an area that requires further exploration, the potential is evident. For instance, the synthesis of sulfur-containing heterocycles, a common target in medicinal chemistry, could be streamlined through the development of novel MCRs that incorporate both boron and sulfur-containing reactants nih.govnih.govorganic-chemistry.org. A photoredox-catalyzed multicomponent Petasis reaction with alkyltrifluoroborates has expanded the scope of this reaction to include a wider range of substrates, suggesting that with further development, sulfur-containing boronic acids or other organoboron-sulfur reagents could be employed organic-chemistry.orgacs.org. The challenge lies in designing reaction conditions that are compatible with the unique reactivity of the B-S bond while promoting the desired multicomponent assembly.

Rational Design of Next-Generation Materials from Boron-Sulfur Precursors

The unique electronic and structural properties of organoboron-sulfur compounds make them attractive precursors for the rational design of next-generation materials with applications in electronics, optoelectronics, and energy storage. The incorporation of both boron and sulfur into a material can lead to synergistic effects that enhance its performance.

In the field of energy storage, boron and sulfur co-doped porous carbon materials derived from biomass have shown great promise as electrode materials for supercapacitors and lithium-sulfur batteries mdpi.comtobmachine.commdpi.com. The co-doping strategy enhances the chemical interaction between the dopants and the carbon matrix, leading to increased capacitance and improved stability mdpi.com. The boron atoms create an electron-deficient structure that can effectively adsorb polysulfide anions, mitigating the shuttle effect in lithium-sulfur batteries, while sulfur doping can enhance the electronic conductivity of the carbon material tobmachine.comresearchgate.netresearchgate.net.

In optoelectronics, sulfur-containing polymers are being investigated for their high refractive indices acs.orgdergipark.org.tr. The introduction of boron into these polymer backbones could further modulate their electronic properties, leading to materials with tunable light-emitting and charge-transport characteristics researchgate.netrsc.orgresearchgate.net. The development of electron-deficient polymers based on sulfur-bridged dithienylboranes has demonstrated that these materials can possess deep LUMO energy levels, making them suitable for applications in electron-accepting optoelectronic materials rsc.org.

Table 2: Properties of Boron/Sulfur-Doped Carbon Materials for Energy Storage

| Material | Precursor | Application | Key Performance Metrics | Reference |

| B/S co-doped porous carbon | Sedum stem, boric acid, thiourea | Supercapacitor | Specific capacitance of 290.7 F g⁻¹ at 0.5 A g⁻¹ | mdpi.com |

| B/S co-doped carbon | Biological waste | Supercapacitor | Specific energy of 16.65 Wh kg⁻¹ at 450 W kg⁻¹ | mdpi.com |

| Boron-doped carbon | - | Lithium-sulfur battery | Alleviates shuttle effect by adsorbing polysulfide anions | tobmachine.com |

| Sulfur-doped carbon | - | Sodium-ion battery | Expands interlayer spacing, increasing active sites for sodium storage | researchgate.net |

Interdisciplinary Research Synergies in Organoboron-Sulfur Chemistry

The versatility of organoboron-sulfur chemistry lends itself to fruitful collaborations across various scientific disciplines. The unique properties of these compounds are finding applications in fields ranging from catalysis and materials science to biology and medicine.

In catalysis, the synergistic effects of boron and sulfur are being explored for the development of novel catalytic systems. For example, fluorous sulfur-containing boronic acid catalysts have been shown to efficiently promote dehydrative condensation reactions nih.gov. The interplay between the Lewis acidic boron center and the sulfur atom can lead to enhanced catalytic activity and selectivity scholaris.carsc.orgjimcontent.comtamu.eduutoronto.ca. Furthermore, the co-doping of boron and sulfur into materials like graphitic carbon nitride has been shown to enhance photocatalytic activity for applications such as hydrogen generation acs.orgresearchgate.netfigshare.com.

In the realm of medicinal chemistry, organoboron compounds have gained significant attention as enzyme inhibitors nih.govresearchgate.netresearchgate.netnih.gov. The ability of the boronic acid moiety to form reversible covalent bonds with active site serine residues makes them potent inhibitors of various proteases researchgate.net. The incorporation of sulfur into these molecules could modulate their pharmacokinetic properties and lead to the development of new therapeutic agents with improved efficacy and selectivity nih.gov. The antibacterial and antiparasitic properties of organoboron compounds are also an active area of research, with the potential for sulfur-containing derivatives to exhibit enhanced activity nih.govnih.gov.

The continued exploration of these interdisciplinary synergies will undoubtedly lead to new discoveries and applications for organoboron-sulfur compounds, addressing challenges in areas from sustainable chemistry to human health.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.